molecular formula C12H9ClN4O B2491051 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 402570-41-6

5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2491051
CAS RN: 402570-41-6
M. Wt: 260.68
InChI Key: WYYUYPJVUXFPPM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It has a molecular formula of C16H17ClN4O and an average mass of 316.785 Da .


Synthesis Analysis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed. The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .


Molecular Structure Analysis

The structural features of representative products were explored by X-ray crystallography . The modeling studies demonstrated that Zinc42657360 is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .


Chemical Reactions Analysis

Under the optimized conditions, challenging substrates, such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H17ClN4O and an average mass of 316.785 Da .

Scientific Research Applications

Aphicidal Activity

The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious agricultural pests, and finding effective control agents is crucial for crop protection .

Antifungal Properties

The compound also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). This property could be valuable in developing novel fungicides with low toxicity and high efficiency .

Triazine Derivatives in Medicine

Substituted triazine compounds, including the title compound, have gained attention for their potential use as medicines. These compounds have been explored as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides .

Hexahydro-1,3,5-triazine as a Scaffold

Hexahydro-1,3,5-triazine, a structural motif present in the title compound, possesses simple architecture and significant pharmaceutical activities. Its insecticidal, antifungal, herbicidal, and antiviral properties make it an attractive scaffold for drug development .

Role of NO2 Group in Insecticidal Properties

The electron-withdrawing NO2 group plays a crucial role in conferring insecticidal properties to triazine compounds. Notably, it has been effective against various pests, including Myzus persicae, Aphis gossypi, Aphis medicagini, Nilaparvata lugens, and Spodoptera littoralis .

Synthesis and Crystal Structure

The compound’s synthesis and crystal structure have been confirmed by various techniques, including 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction. Its intriguing half-chair conformation and hydrogen bonding interactions contribute to its stability and bioactivity .

Mechanism of Action

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time. For example, pyrazolo[3,4-d]pyrimidin-4-ones substituted in position 5 were reported to possess antiviral, antimicrobial, and anticancer properties .

Future Directions

The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time. This substitution pattern is shared by highly specific ubiquitin-specific protease 7 inhibitors FT827 and FT671, which were found to be active against cancer in vitro and in vivo . This suggests potential future directions for the development of new drugs based on this compound.

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYUYPJVUXFPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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